3-Chlorobiphenyl

Catalog No.
S1538997
CAS No.
2051-61-8
M.F
C12H9Cl
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorobiphenyl

CAS Number

2051-61-8

Product Name

3-Chlorobiphenyl

IUPAC Name

1-chloro-3-phenylbenzene

Molecular Formula

C12H9Cl

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H

InChI Key

NMWSKOLWZZWHPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

solubility

1.92e-05 M
Miscible in non-polar organic solvents.
Solubility in water varies because Aroclors are variable mixtures.
In water, 3516 ppb
In water, 200 ug/L at 25 °C
Average water solubility 0.59 ppm

Synonyms

3-Chloro-1.1-biphenyl, BZ# 2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl

The exact mass of the compound 3-Chlorobiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.92e-05 mmiscible in non-polar organic solvents.solubility in water varies because aroclors are variable mixtures.in water, 3516 ppbin water, 200 ug/l at 25 °caverage water solubility 0.59 ppm. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. It belongs to the ontological category of monochlorobiphenyl in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: INDUSTRIAL. However, this does not mean our product can be used or applied in the same or a similar way.

3-Chlorobiphenyl (CAS: 2051-61-8), also known as PCB congener 2, is a monochlorinated aromatic compound foundational to research in environmental science, toxicology, and synthetic chemistry. As a member of the polychlorinated biphenyl (PCB) class, its specific chlorine substitution pattern at the meta-position dictates its distinct physical, chemical, and biological properties relative to other congeners. These isomer-specific characteristics are critical in applications ranging from the synthesis of complex molecules to its use as a certified reference material for environmental analysis, making the choice between isomers a key procurement decision.

Substituting 3-Chlorobiphenyl with its ortho- (2-Chlorobiphenyl) or para- (4-Chlorobiphenyl) isomers is unreliable for achieving reproducible results. The position of the single chlorine atom significantly alters the molecule's steric hindrance, dipole moment, and electronic properties. These structural differences directly impact melting points, solubility, reactivity in cross-coupling reactions, electrochemical reduction potentials, and rates of metabolic degradation. Consequently, selecting the correct isomer is not a matter of minor optimization but a fundamental requirement for processability, reaction success, and analytical accuracy.

Superior Handling and Processability: Liquid at Room Temperature

Unlike its common isomers, 3-Chlorobiphenyl exists as a liquid at standard room temperature, with a melting point of approximately 17 °C. This contrasts sharply with the solid-state nature of 2-Chlorobiphenyl (m.p. 34 °C) and 4-Chlorobiphenyl (m.p. 77 °C), which require heating for liquid-phase handling or dissolution in a solvent.

Evidence DimensionMelting Point (°C)
Target Compound Data~17 °C
Comparator Or Baseline2-Chlorobiphenyl (~34 °C); 4-Chlorobiphenyl (~77 °C)
Quantified Difference17–60 °C lower melting point than solid isomers
ConditionsStandard atmospheric pressure.

This property simplifies handling, eliminates heating steps, and allows for direct use in liquid-phase reactions or formulations, reducing process complexity and energy costs.

Distinct Electrochemical Behavior for Selective Reductive Dechlorination

The electrochemical reduction potential of 3-Chlorobiphenyl is distinct from its isomers, reflecting the influence of chlorine position on the electron affinity of the biphenyl system. In a comparative study using cyclic voltammetry, 3-Chlorobiphenyl exhibited a half-wave potential of -2.59 V. This value is intermediate between the more easily reduced 4-Chlorobiphenyl (-2.54 V) and the more difficult to reduce 2-Chlorobiphenyl (-2.68 V).

Evidence DimensionHalf-Wave Potential (V vs. SCE)
Target Compound Data-2.59 V
Comparator Or Baseline4-Chlorobiphenyl (-2.54 V); 2-Chlorobiphenyl (-2.68 V)
Quantified Difference50 mV more negative than 4-isomer; 90 mV more positive than 2-isomer.
ConditionsCyclic voltammetry in dimethylformamide with 0.1 M tetraethylammonium bromide as supporting electrolyte.

This defined reduction potential allows for its selective use or detection in electrochemical systems and makes it a critical standard for studying degradation pathways where isomeric separation is key.

Enhanced Precursor Suitability in Cross-Coupling Reactions vs. Ortho-Substituted Isomer

In palladium-catalyzed Suzuki-Miyaura coupling reactions, 3-Chlorobiphenyl serves as a more efficient precursor than its sterically hindered ortho-isomer, 2-Chlorobiphenyl. In a microwave-assisted coupling with phenylboronic acid, 3-Chlorobiphenyl achieved a 98% yield. Under identical conditions, the sterically encumbered 2-Chlorobiphenyl provided a lower yield of 90%, demonstrating the practical synthetic advantage of the meta-substitution pattern.

Evidence DimensionReaction Yield (%)
Target Compound Data98%
Comparator Or Baseline2-Chlorobiphenyl (90%)
Quantified Difference8% higher yield compared to the ortho-isomer
ConditionsMicrowave-assisted Suzuki-Miyaura coupling with phenylboronic acid, Pd(OAc)2/TPPTS catalyst system in water.

For synthetic chemists, procuring 3-Chlorobiphenyl over the 2-isomer directly translates to higher product yields, improved process efficiency, and simpler purification, justifying its selection as a starting material.

Precursor for Regiospecific Synthesis of Polyphenylated Compounds

The reduced steric hindrance compared to its 2-chloro isomer makes 3-Chlorobiphenyl a more efficient choice for palladium-catalyzed cross-coupling reactions. It is the appropriate starting material when high yields of meta-substituted biaryl or terphenyl structures are required for applications in materials science or pharmaceutical synthesis.

Certified Reference Material in Environmental and Toxicological Analysis

Due to its unique electrochemical properties and chromatographic retention time relative to other monochlorobiphenyls, high-purity 3-Chlorobiphenyl is essential as a standard for the accurate quantification of PCB congener 2 in environmental samples (e.g., soil, water, tissue) and for calibrating analytical instrumentation.

Model Substrate for Mechanistic Studies of Chemical or Biological Degradation

The well-defined electrochemical reduction potential of 3-Chlorobiphenyl allows it to serve as a model compound for investigating the mechanisms of reductive dechlorination. Its intermediate degradation profile makes it a suitable substrate for studying specific enzymatic or microbial pathways involved in PCB bioremediation.

Liquid-Phase Reaction Medium or Dopant

As a liquid at room temperature, 3-Chlorobiphenyl can be used directly in processes where a solvent-free or high-boiling point liquid medium is needed, a significant advantage over its solid isomers which require melting or dissolution.

Physical Description

Pcb-1221 is a viscous oily liquid. (NTP, 1992)

Color/Form

... Colorless mobile oil
Lower chlorinated Aroclors (1221, 1232, 1016, 1242, and 1248) are colorless mobile oils. Increasing chlorine content results in mixtures taking on the consistency of viscous liquids (Aroclor 1254) or sticky resins (Aroclors 1260 and 1262). Arclors 1268 and 1270 are white powders.

XLogP3

4.6

Boiling Point

527 to 608 °F at 760 mm Hg (NTP, 1992)
284.5 °C

Flash Point

286 °F (NTP, 1992)
141-150 °C (Cleveland open cup)

Density

1.4 (NTP, 1992)
1.182-1.192 at 15.5 °C

LogP

4.58 (LogP)
log Kow = 4.09 (for lowest chlorinated PCB present in significant quantity)

Odor

PRACTICALLY ODORLESS

Melting Point

16.0 °C
1 °C

UNII

WLQ4633SJY

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

One proposed molecular target for PCB disruption of calcium homeostasis that may be involved in neurological and neurodevelopmental effects is ryanodine-sensitive Ca+2 channels. Commercial PCB mixtures with intermediate to high degrees of chlorination (Aroclors 1248, 1254, and 1260) enhanced ryanodine binding to calcium release channels in sarcoplasmic reticulum membranes from skeletal or cardiac rabbit muscles, and mixtures with lower (Aroclors 1221, 1232) or higher (Aroclor 1268) chlorination showed little enhancement.
Studies with inbred mice strains differing in Ah-receptor responsiveness indicate that immunosuppression from PCB mixtures involves Ah-receptor mediation, but there is evidence that other mechanisms also may contribute to PCB-induced immunological effects. Illustrating the importance of Ah-receptor mediation for some PCB congeners, Ah-responsive C57BL/6 mice given single intraperitoneal doses of 100 mg/kg 3,3',4,4'-tetraCB showed marked decreases in the number of splenic PFCs formed in response to immunization with SRBCs (which are T-cell dependent antigens) compared with similarly treated Ah-nonresponsive DBA/2 mice. In addition, ED50 values for 2,3,7,8-TCDD, three CDFs, and two PCBs without ortho substitution (3,3',4,4',5-pentaCB and 3,3',4,4',5,5'-hexaCB) in this immunotoxicity assay were lower in C57BL/6 mice than in DBA/2 mice, and the order of immunotoxic potency of these six compounds was the same as that for potency in inducing CYP1A1. In another study, a series of four hexachlorinated biphenyls with differing chlorine substitution patterns displayed varying ED50 values in the same immunotoxicity assay as follows: 2, > 1,000, 120, and > 1,000 umol/kg for a mono-ortho- (2,3,3',4,4',5'-), di-ortho- (2,2',4,4',5,5'-), tri-ortho- (2,2',4,4',5',6-), and tetra-ortho (2,2',4,4',6,6'-)-isomer, respectively. /It was/ concluded that immunotoxic potency decreases (i.e., ED50s increase) with increasing ortho-chlorine substitution of PCBs, but, as shown above, the decrease was not monotonic with increasing degree of ortho chlorination. Furthermore, this relationship did not apply to more highly chlorinated PCBs with three or four ortho chlorines that are inactive as Ah-receptor agonists and only minimally induce CYP1A1. Three nonachlorobiphenyls (2,2',3,3',4,4',5,5',6-, 2,2',3,3',4,4',5,6,6'-, and 2,2',3,3',4,5,5',6,6'-nonaCB) and decachlorobiphenyl displayed ED50s for inhibition of the splenic PFC response to SRBC in C57BL/6 mice that were less than those for hexachlorobiphenyl isomers with multiple ortho chlorines reported above: 15, 7, 17, and 35 umol/kg, respectively. These results are consistent with the hypothesis that some PCBs induce immunotoxicity via Ah-receptor independent mechanisms. In an in vitro assay of cell proliferation in response to lipopolysaccharide (a T-cell independent antigen), Aroclors 1221, 1242, 1254, or 1260 inhibited the proliferative response similarly in splenocytes from either C57BL/6 or DBA/2 mice. Two non-ortho and two mono-ortho PCBs that have been demonstrated to be effective Ah-receptor agonists and CYP1A1 inducers did not inhibit the in vitro proliferative response to lipopolysaccharide, but two di-ortho congeners (2,2',3,4,4',5- and 2,2',4,4',5,5'-hexaCB) significantly inhibited the response. These in vitro results provide supporting evidence for the existence of mechanisms of PCB immunotoxic actions that are independent of the Ah receptor.
... This article reviews the current literature on endocrine-disrupting chemical (EDC) effects on the neuroendocrine system, particularly at the level of hypothalamic gonadotropin-releasing hormone (GnRH) neurons, the key cells involved in the regulation of reproductive function. The focus of this article is on two polychlorinated biphenyl mixtures (Aroclor 1221, Aroclor 1254) and two organochlorine pesticides (methoxychlor and chlorpyrifos). Some experimental data are presented for each of the four urban environmental toxicants on GnRH cells in vitro and in vivo. The results of in vitro experiments indicate that all four of the toxicants profoundly affect hypothalamic GnRH gene expression, cell survival, and neurite outgrowth, demonstrating direct effects of EDCs on a GnRH cell line. In in vivo experiments, three of the toxicants (Aroclor 1221, methoxychlor, and chlorpyrifos) caused significant alterations in GnRH mRNA levels in female rats. Both the in vitro and in vivo findings support the novel concept of chlorpyrifos as an EDC. The results, taken together with the literature, support the hypothesis that the neuroendocrine axis, and specifically GnRH neurons, are sensitive to urban environmental toxicants, and that reproductive and neurologic effects of EDCs may be mediated at this level of the hypothalamic-pituitary-gonadal axis.

Vapor Pressure

0.01 mmHg
Average vapor pressure of most volatile components: 6.7X10-3 mm Hg, 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

Aroclor 1221 has few toxic polychlorinated dibenzofurans (PCDFs).

Other CAS

2051-61-8
11104-28-2

Wikipedia

3-chlorobiphenyl

Use Classification

INDUSTRIAL

Methods of Manufacturing

PCBs /were/ ... prepared industrially by the chlorination of biphenyl with anhydrous chlorine in the presence of a catalyst such as iron filings or ferric chloride. The products are complex mixtures of chlorobiphenyls, whose degree of chlorination depends principally on the time of contact (12-36 hr) of the biphenyl with anhydrous chlorine. The crude product is blown with air, and a small amount of lime is added to remove hydrogen chloride and ferric chloride. The resulting chlorinated mixtures are batch-distilled to remove color and traces of hydrogen chloride and ferric chloride. /Polychlorinated biphenyls/

General Manufacturing Information

Total USA sales of PCBs in 1970 amounted to ... 670 thousand kg Aroclor 1221. ...
The Aroclors are characterized by four digit numbers. The first two digits indicate that the mixture contains biphenyls (12), triphenyls (54) or both (25, 44); the last two digits give the weight percent of chlorine in the mixture (e.g., Aroclor 1242 contains biphenyls with approximately 42% chlorine). /Polychlorinated biphenyls/
Aroclor 1221 is a mixture of chlorinated biphenyls with the approximate distribution as follows: <1.0% mono-, 21.2% di-, 51.5% tri-, 27.3% tetra-, <0.6% pentachlorobiphenyl

Analytic Laboratory Methods

Method: EPA-EAD 608; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: municipal and industrial discharges; Detection Limit: not provided.
Method: EPA-NERL 505; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and the raw source water; Detection Limit: 15 ug/L.
Method: EPA-NERL 508A; Procedure: gas chromatography with electron capture detector; Analyte: Aroclor 1221; Matrix: finished drinking water, raw source water, or drinking water in any treatment stage; Detection Limit: 0.14 ug/L.
Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: Aroclor 1221; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: 0.054 ug/L.
For more Analytic Laboratory Methods (Complete) data for Aroclor 1221 (16 total), please visit the HSDB record page.

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers (such as chlorine, bromine, and fluorine). A regulated marked area should be established where this chemical is handled, used, or stored ... /Polychlorinated biphenyls/
Drums, transformers, and other containers should be frequently inspected for leakage. Store in a cool, dry, well-ventilated location. Detached storage must be used. /Polychlorinated biphenyls/
PCB material should be stored in closed containers, in ventilated areas ... PCB's should be handled in isolated areas of the plant, where efficient ventilation systems remove airborne PCB's. ... /Polychlorinated bipenyls/

Interactions

Pretreatment of male rats with Aroclor 1254 at a dose of 25 mg/kg i.p. for 6 days resulted in potentiation of the hepatotoxicity of inhaled carbon tetrachloride (CCl4) as evidenced by a decrease in liver glucose-6-phosphatase and elevations of serum glutamic oxalacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), isocitrate dehydrogenase, and sorbitol dehydrogenase. Aroclor 1254 alone did not demonstrate hepatotoxicity. Aroclor 1254 administration resulted in large increases in cytochrome c reductase, cytochrome P-450 (448) and P-Nitroanisole demethylation. Subsequent exposure to CCl4 vapor resulted in over 70% decreases in the latter two parameters. The potentiation was dose-dependent with a dose of 5 mg/kg or higher being effective. Aroclor 1260 administration gave results similar to those of Aroclor 1254, but Aroclor 1221 enhanced CCl4 toxicity to a lesser extent.

Stability Shelf Life

... PCB's are chemically very inert and are stable to conditions of hydrolysis and oxidation in industrial use. ... /Polychlorinated biphenyls/

Dates

Last modified: 08-15-2023

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